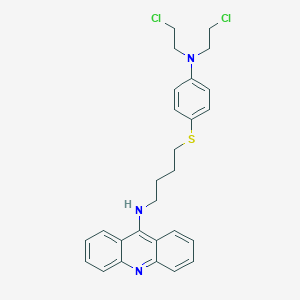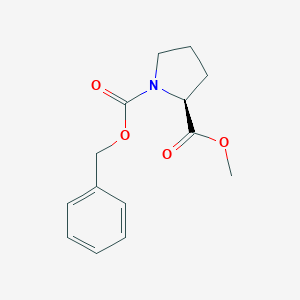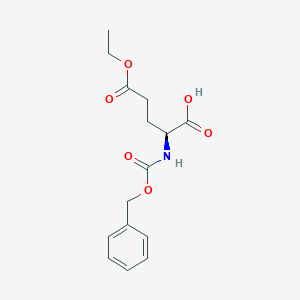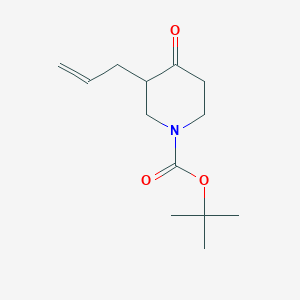![molecular formula C14H14ClNO2S B152516 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-79-3](/img/structure/B152516.png)
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in the 1970s and has since been used to study the mechanism of action of NSAIDs, as well as their biochemical and physiological effects.
作用机制
Etofenamate works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By reducing the production of prostaglandins, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.
生化和生理效应
Etofenamate has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to inhibit platelet aggregation, which can help to prevent blood clots. It has also been found to have antioxidant properties, which may help to protect against oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid for lab experiments is its well-established mechanism of action. It has been extensively studied and is widely used as a model compound for studying the mechanism of action of NSAIDs. However, one limitation of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of interest is the development of new NSAIDs that are more effective and have fewer side effects than existing drugs. Another area of interest is the study of the long-term effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid and other NSAIDs on the body, particularly with regard to their effects on the cardiovascular system. Finally, there is a need for further research into the biochemical and physiological effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, particularly with regard to its antioxidant properties.
合成方法
Etofenamate is synthesized by reacting 4-ethylthiazole-2-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-bromo-propionic acid to yield 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
科学研究应用
Etofenamate is commonly used in scientific research to study the mechanism of action of NSAIDs. It has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.
属性
CAS 编号 |
138568-79-3 |
|---|---|
产品名称 |
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
分子式 |
C14H14ClNO2S |
分子量 |
295.8 g/mol |
IUPAC 名称 |
2-[3-chloro-4-(4-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI 键 |
PJWRFZSMFHNTRI-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
规范 SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















